Barakol

Descripción

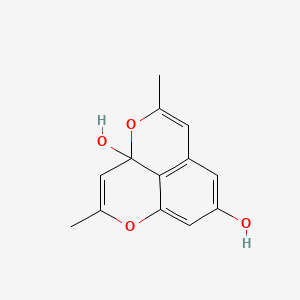

a tricyclic 3a,4-dihydro-3a,8-dihydroxy-2,5-dimethyl-1,4-dioxaphenalene ring system

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

24506-68-1 |

|---|---|

Fórmula molecular |

C13H12O4 |

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

3,7-dimethyl-2,6-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol |

InChI |

InChI=1S/C13H12O4/c1-7-3-9-4-10(14)5-11-12(9)13(15,17-7)6-8(2)16-11/h3-6,14-15H,1-2H3 |

Clave InChI |

LVPNMZHEDIKUFK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C |

Sinónimos |

2,5-dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol 2,5-dimethyl-8H-pyranol(2,3,4-de)-chromen-8-one barakol |

Origen del producto |

United States |

Foundational & Exploratory

Barakol: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barakol is a prominent bioactive compound isolated from the leaves and flowers of the Senna siamea (formerly Cassia siamea) plant, a species with a long history of use in traditional medicine throughout Southeast Asia. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and multifaceted biological activities, with a focus on its potential applications in drug discovery and development.

Chemical Structure and IUPAC Name

This compound is a novel dioxaphenalene derivative. Its chemical structure has been elucidated and confirmed through various spectroscopic methods and X-ray crystallography of its bromide derivative.

Chemical Structure:

IUPAC Name: 3a,4-dihydro-3a,8-dihydroxy-2,5-dimethyl-1,4-dioxaphenalene[1]

Alternative Name: 2,5-dimethyl-3aH-pyrano[2,3,4-de]-1-benzopyran-3a,8-diol

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical, chemical, and biological properties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₄ | |

| Molecular Weight | 232.232 g/mol | |

| Appearance | Pale lemon-yellow needle crystals | [2] |

| Boiling Point | 477.6°C at 760 mmHg | |

| Density | 1.426 g/cm³ | |

| Flash Point | 242.6°C | |

| Solubility | Soluble in methanol, ethanol, and acetone; moderately soluble in chloroform and dichloromethane; readily soluble in benzene, carbon tetrachloride, ethyl ether, and water. | |

| UV max (Methanol) | 247 and 375 nm | [3] |

| Yield from S. siamea (young leaves) | 0.086% - 0.1% w/w | [2][4] |

| LD₅₀ (mice, i.p.) | 324.09 mg/kg | |

| EC₅₀ (Chloride Secretion, rat colon) | 0.4 mM | [5] |

| IC₅₀ (HepG2 cells, 24h) | 5.70 mM | [6] |

| IC₅₀ (P19 cells, 24h) | 1.5 mM | [7] |

| Peak Plasma Concentration (30 mg oral dose) | 4.19 ± 0.21 ng/mL | |

| Time to Peak Plasma Concentration | 3.22 ± 0.57 hours | |

| Elimination Half-life | 3.89 ± 0.50 hours |

Experimental Protocols

Extraction and Isolation of this compound from Senna siamea

A common method for the extraction and purification of this compound from the fresh young leaves of Senna siamea is as follows:

-

Extraction: The fresh young leaves are boiled with a dilute solution of sulfuric acid (e.g., 0.5%).[2]

-

Solvent Partitioning: The acidic aqueous extract is then subjected to liquid-liquid extraction with chloroform.[2]

-

Purification and Recrystallization: The crude this compound obtained from the chloroform extract is further purified. This is typically achieved by recrystallization from absolute ethanol to yield pure, lemon-yellow crystals of this compound.[2]

-

Identification: The identity and purity of the isolated this compound can be confirmed by comparing its spectroscopic data (UV, IR, ¹H-NMR), melting point, and TLC retention factor (Rf) value with those of an authentic standard.[8]

Quantitative Analysis by TLC-Densitometry

A validated thin-layer chromatography (TLC)-densitometry method can be employed for the quantification of this compound in plant extracts.[2]

-

Stationary Phase: TLC aluminum plates precoated with silica gel 60 F₂₅₄.[2]

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 85:15 v/v).[2]

-

Sample Application: Apply standard solutions of this compound and the plant extracts to the TLC plate.

-

Development: Develop the chromatogram in a saturated chamber with the mobile phase.

-

Detection and Quantification: After development, the plate is dried and the spots are visualized under UV light. The quantification is performed using a TLC scanner in absorbance mode at a specific wavelength (e.g., 366 nm).[2] The concentration of this compound in the samples is determined by comparing the peak areas with a calibration curve generated from the standard solutions.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of this compound against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cells (e.g., neuroblastoma SH-SY5Y) are seeded in a 96-well plate at a specific density (e.g., 3 × 10⁴ cells/well) and allowed to attach overnight.[1]

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 0.0043–43.0 μM) for a specified duration (e.g., 24 hours).[1] A vehicle control (e.g., 0.1% DMSO) is also included.

-

MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[1]

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., 10% SDS).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage of the vehicle-treated control.

Anxiolytic Activity Assessment (Elevated Plus-Maze Test)

The anxiolytic properties of this compound can be investigated in rodents using the elevated plus-maze (EPM) test.[9][10]

-

Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Animals: Male Wistar rats are commonly used for this assay.[9]

-

Treatment: Animals are administered this compound (e.g., 10, 30, and 100 mg/kg, p.o. or i.p.) or a reference anxiolytic drug like diazepam (e.g., 5 mg/kg, p.o.) prior to testing.[9][11] A vehicle control group receives the vehicle (e.g., distilled water).

-

Testing: Each rat is placed at the center of the maze, facing an open arm, and its behavior is recorded for a set period (e.g., 5 minutes).[9]

-

Parameters Measured: The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, including anxiolytic, sedative, antioxidant, anticancer, and laxative effects. The underlying mechanisms for some of these activities are beginning to be understood and are illustrated below.

Modulation of Dopaminergic Signaling

This compound has been shown to interact with the dopaminergic system, which plays a crucial role in regulating mood, motivation, and motor control. It is proposed to act as a dopamine D2 and/or D3 receptor agonist.

Caption: Proposed mechanism of this compound's action on dopaminergic signaling.

Induction of Apoptosis in Cancer Cells

This compound has demonstrated pro-apoptotic effects in cancer cells, suggesting its potential as an anticancer agent. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[12]

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Inhibition of Matrix Metalloproteinase-3 (MMP-3)

This compound has been shown to inhibit the activity of matrix metalloproteinase-3 (MMP-3), an enzyme involved in tissue remodeling and cancer cell migration.[1][13] While the precise signaling pathway leading to this inhibition is not yet fully elucidated, this activity contributes to its potential antimetastatic effects.[1][13]

Conclusion

This compound is a natural compound with a unique chemical structure and a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways, such as the dopaminergic and apoptotic pathways, makes it a compelling candidate for the development of novel drugs for neurological disorders and cancer. This technical guide provides a foundational understanding of this compound for researchers and scientists, aiming to facilitate future research and development efforts in harnessing its therapeutic benefits.

References

- 1. Effects of this compound from Cassia siamea on neuroblastoma SH-SY5Y cell line: A potential combined therapy with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of this compound content in Senna siamea leaves and flowers by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jmatonline.com [jmatonline.com]

- 10. This compound: a potential anxiolytic extracted from Cassia siamea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Behavioral effects of acute and chronic oral administration of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Effects of this compound from Cassia siamea on neuroblastoma SH-SY5Y cell line: A potential combined therapy with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physical and Chemical Properties of Barakol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Barakol, a significant bioactive compound isolated from Senna siamea (formerly Cassia siamea). The information presented herein is intended to support research, discovery, and development efforts within the scientific community.

Core Physical and Chemical Properties

This compound (IUPAC Name: 3,7-dimethyl-2,6-dioxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol) is a naturally occurring dioxaphenalene derivative.[1] Its unique tricyclic structure has garnered considerable interest in the fields of natural product chemistry and pharmacology.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₃H₁₂O₄ | [2][3][4] |

| Molecular Weight | 232.23 g/mol | [2][3][4] |

| Appearance | Pale lemon-yellow to green-yellow crystals | [3][5][6] |

| Melting Point | 165 °C (with decomposition) | [3] |

| Solubility | Readily soluble in water; good solubility in methanol, ethanol, and acetone | [3] |

| UV-Vis λmax (Methanol) | 241 nm (ε = 34,700), 384 nm (ε = 13,000) | [3] |

| UV-Vis λmax (Methanol) | 247 nm, 375 nm | [6][7][8] |

| Infrared (IR) νmax | 3453.7 cm⁻¹ (-OH), 1670 cm⁻¹ (C=O) | [3][6] |

| Mass Spectrometry (MS) | Weak parent ion at m/z 232; base peak at m/z 214 (M-H₂O) | [3] |

| ¹H-NMR Chemical Shift (ppm) | 6.34 (1H, s), 6.46 (1H, d), 6.57 (1H, d), 6.10 (1H, s), 2.25 (3H, s), 2.42 (1H, s) | [6] |

| CAS Number | 24506-68-1 | [1][3][4] |

Experimental Protocols

This section details the methodologies for the extraction, quantification, and biological evaluation of this compound as cited in the literature.

This protocol outlines a common method for isolating this compound from the fresh young leaves of S. siamea.[5][6][7]

-

Step 1: Initial Extraction

-

Fresh young leaves of S. siamea (e.g., 6.0 kg) are sliced into small pieces.[6]

-

The plant material is boiled in a dilute solution of 0.5% sulfuric acid (e.g., 12 L for 15 minutes).[5][6][7]

-

The mixture is cooled and filtered. The solid plant material (mush) is re-boiled with a fresh portion of 0.5% sulfuric acid.[6]

-

-

Step 2: Basification and Solvent Partitioning

-

Step 3: Purification and Recrystallization

-

The chloroform extracts are combined and washed with deionized water.[6]

-

The chloroform layer is concentrated under reduced pressure.[6]

-

An equal volume of deionized water is added to the concentrated extract, and the mixture is cooled to precipitate crude this compound.[6]

-

The crude product is further purified by recrystallization from absolute ethanol to yield pure, crystalline this compound.[5][6][7] The reported yield of pure this compound from fresh young leaves is approximately 0.1%.[5]

-

This method provides a simple and precise way to determine this compound content in plant extracts.[5]

-

Stationary Phase: TLC aluminum plate pre-coated with silica gel 60 F₂₅₄.[5]

-

Mobile Phase: Chloroform-methanol (85:15 v/v).[5]

-

Sample Preparation: Ethanolic extracts (15%) of S. siamea plant parts are prepared.[5]

-

Standard: A stock solution of purified this compound is used to create a calibration curve.

-

Detection: The analysis is performed in absorbance mode at 366 nm.[5]

-

Validation: The method was validated for linearity (200-900 ng/spot), precision (%RSD < 0.50), and accuracy (average 101.12%).[5] The limit of detection (LOD) and limit of quantitation (LOQ) were 8 ng and 50 ng, respectively.[5]

The following protocols were used to investigate the molecular mechanism of this compound-induced toxicity in mouse embryonal carcinoma P19 cells.[9]

-

Cell Viability (XTT Assay): P19 cells are treated with varying concentrations of this compound for specific time periods. Cell viability is assessed using an XTT assay, which measures mitochondrial dehydrogenase activity in viable cells. This compound was found to decrease cell viability in a concentration- and time-dependent manner, with an IC₅₀ value of 1.5 mM after 24 hours of treatment.[9]

-

Apoptosis Detection (Hoechst 33342 Staining): Apoptotic cells are identified by staining with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic nuclei exhibit characteristic chromatin condensation and fragmentation. This assay revealed that this compound's cytotoxicity is due to a significant increase in the number of apoptotic cells.[9]

-

Western Blot Analysis: The expression levels of apoptotic proteins, specifically Bax and Bcl-2, are determined by Western blotting. This compound treatment was shown to increase the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[9]

-

Caspase-9 Activity Assay: The activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, is measured using a fluorescent immunosorbent enzyme assay kit. A significant increase in caspase-9 activity was observed in P19 cells after 24 hours of exposure to this compound.[9]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anxiolytic, sedative, anticancer, and laxative effects.[2][10]

In P19 cancer cells, this compound induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[9] This leads to an imbalance in the Bax/Bcl-2 ratio, favoring apoptosis, and subsequent activation of caspase-9, which triggers the downstream executioner caspases, culminating in cell death.[9] Pre-treatment with the antioxidant N-acetyl-l-cysteine (NAC) was able to attenuate these effects, confirming the central role of ROS in this compound-induced apoptosis.[9]

This compound's traditional use as a laxative is explained by its ability to stimulate chloride secretion in the colon.[11][12]

-

Experimental Model: The effect was studied using rat colonic epithelium mounted in Ussing chambers.[11]

-

Mechanism: this compound, when added to the basolateral side, induces a concentration-dependent increase in the short-circuit current (Isc), with an EC₅₀ of 0.4 mM.[11] This increase in Isc is indicative of anion secretion.

-

Inhibitors: The effect is inhibited by the chloride channel blocker diphenylamine-2-carboxylic acid and the Na⁺-K⁺-2Cl⁻ cotransporter inhibitor bumetanide, confirming it is due to chloride secretion.[11]

-

Signaling Pathway: The response is partially inhibited by tetrodotoxin (a neuronal blocker) and indomethacin (a cyclooxygenase inhibitor).[11] This suggests that this compound's action is partly mediated by the stimulation of submucosal nerves and the subsequent release of cyclooxygenase metabolites (prostaglandins), which then act on the epithelial cells to stimulate chloride secretion.[11]

References

- 1. 2,5-Dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol | 24506-68-1 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 24506-68-1 [smolecule.com]

- 4. 2,5-Dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol | C13H12O4 | CID 3080731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of this compound content in Senna siamea leaves and flowers by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound-induced apoptosis in P19 cells through generation of reactive oxygen species and activation of caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CNS inhibitory effects of this compound, a constituent of Cassia siamia Lamk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound extracted from Cassia siamea stimulates chloride secretion in rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Pharmacological Profile of Barakol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barakol, a natural compound extracted from Senna siamea (Lam.) Irwin and Barneby (formerly Cassia siamea Lam.), has garnered scientific interest for its diverse pharmacological activities. Primarily recognized for its effects on the central nervous system (CNS), this compound has demonstrated sedative and, controversially, anxiolytic properties. Its mechanism of action is linked to its role as a dopamine D2 receptor agonist. Beyond the CNS, this compound stimulates chloride secretion in the colon, suggesting a potential basis for the traditional use of Senna siamea as a laxative. However, the therapeutic potential of this compound is tempered by concerns regarding its hepatotoxicity, which is a significant consideration in its pharmacological assessment. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Central Nervous System Activity

This compound exhibits significant depressant effects on the central nervous system, manifesting as sedation and a reduction in spontaneous locomotor activity.[1] The anxiolytic properties of this compound are a subject of debate, with some studies reporting anxiolytic-like effects, while others have failed to replicate these findings, suggesting that the route of administration and dosage may influence its activity.[2][3][4][5][6]

Sedative Effects

In rodent models, this compound has been shown to reduce spontaneous locomotor activity, increase the number of sleeping animals, and prolong thiopental-induced sleeping time, all indicative of a sedative effect.[1] Chronic oral administration of this compound in rats has been observed to decrease exploratory behavior, further supporting its sedative potential.[3]

Anxiolytic-like Effects: A Controversial Profile

The anxiolytic activity of this compound is not consistently observed across studies. One study reported that intraperitoneally administered this compound (10, 25, and 50 mg/kg) exhibited anxiolytic properties in the elevated plus-maze test in rats, comparable to diazepam.[2] However, other studies using both the elevated plus-maze and shock-probe burying tests found no evidence of anxiolytic effects with this compound (up to 20 mg/kg) in rats.[5][6] Furthermore, acute and chronic oral administration of this compound (10, 30, and 100 mg/kg) did not produce anxiolytic effects in the elevated plus-maze in rats.[3] These discrepancies suggest that the anxiolytic-like effects of this compound may be dependent on the route of administration, with intraperitoneal administration being more likely to produce these effects than oral administration.

Mechanism of CNS Action: Dopaminergic System Modulation

The primary mechanism underlying this compound's CNS effects appears to be its interaction with the dopaminergic system. This compound is thought to act as a dopamine D2 receptor agonist.[1] This is supported by evidence that it can suppress methamphetamine-induced hyper-locomotor activity and decrease the maximal release and turnover of dopamine in the striatum.[1] In vitro studies have shown that this compound reduces K+-stimulated endogenous dopamine release from rat striatal slices, an effect that is antagonized by a dopamine D2 receptor antagonist. Studies suggest that this compound's sedative effect is not mediated by the GABAergic or glycinergic systems.[1]

Caption: Proposed signaling pathway of this compound's sedative effect via D2 receptor agonism.

Gastrointestinal Activity

This compound has been shown to stimulate chloride secretion in the rat colon, providing a potential mechanism for the traditional use of Senna siamea as a laxative.[7] This effect is concentration-dependent, with an EC50 value of 0.4 mM.[7]

Mechanism of Action in the Colon

The stimulatory effect of this compound on chloride secretion is mediated through a complex pathway involving the submucosal nerves and the release of cyclooxygenase (COX) metabolites.[7] The process is sensitive to bumetanide, indicating the involvement of the Na+-K+-2Cl- cotransporter (NKCC1) in the basolateral membrane of colonic epithelial cells. The effect is partially inhibited by tetrodotoxin, a nerve blocker, and indomethacin, a COX inhibitor, suggesting a neurocrine and paracrine signaling mechanism.[7]

Caption: Proposed pathway for this compound-induced colonic chloride secretion.

Toxicology Profile

The primary toxicological concern associated with this compound is hepatotoxicity. Both in vitro and in vivo studies have demonstrated its potential to cause liver damage.

Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is thought to be mediated by the induction of oxidative stress. In human hepatoma HepG2 cells, this compound has been shown to decrease cell viability in a concentration- and time-dependent manner, with reported IC50 values of 0.68 mM and 1.5 mM.[8] This cytotoxicity is associated with the generation of reactive oxygen species (ROS), a decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG), and the induction of apoptosis.[8] this compound has also been shown to affect the activities of phase I (cytochrome P450) and phase II (UDP-glucuronyltransferase and glutathione S-transferase) drug-metabolizing enzymes in isolated rat hepatocytes.[9] Specifically, it has been found to decrease the activity of CYP1A2 and inhibit CYP1A1.[10]

Caption: Experimental workflow for evaluating the hepatotoxicity of this compound.

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| Efficacy | |||

| EC50 (Chloride Secretion) | 0.4 mM | Rat Colon | [7] |

| Anxiolytic-like Dose (IP) | 10 - 50 mg/kg | Rat | [2] |

| Sedative Dose (IP) | 25 - 100 mg/kg | Mouse | [1] |

| Sedative Dose (Oral, Chronic) | 10 - 100 mg/kg | Rat | [3] |

| Toxicity | |||

| LD50 (Oral) | 2.33 g/kg | Rat | [11] |

| LD50 (Oral) | 324.09 mg/kg | Mouse | [11] |

| IC50 (Hepatotoxicity) | 0.68 mM | Human HepG2 cells | [8] |

| IC50 (Hepatotoxicity) | 1.5 mM | Human HepG2 cells | [8] |

| Pharmacokinetics (Human) | |||

| Peak Plasma Concentration (Cmax) | 4.19 ± 0.21 ng/mL | Human | |

| Time to Peak (Tmax) | 3.22 ± 0.57 hours | Human | |

| Absorption Half-life (t1/2a) | 0.66 ± 0.15 hours | Human | |

| Elimination Half-life (t1/2e) | 3.89 ± 0.50 hours | Human |

Experimental Protocols

Extraction and Purification of this compound from Senna siamea

A common method for the extraction of this compound involves boiling fresh young leaves of Senna siamea with a dilute acid, followed by solvent extraction and purification.

-

Materials: Fresh young leaves of Senna siamea, 0.5% sulfuric acid, chloroform, absolute ethanol.

-

Procedure:

-

Fresh young leaves are boiled with 0.5% sulfuric acid.

-

The resulting mixture is filtered, and the filtrate is extracted with chloroform.

-

The chloroform extract is concentrated and then purified, often by recrystallization from absolute ethanol, to yield pure this compound.

-

Elevated Plus-Maze Test for Anxiolytic Activity

This behavioral test is used to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Rodents are individually placed at the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).

-

Behavioral parameters, such as the time spent in and the number of entries into the open and closed arms, are recorded and analyzed. An increase in the exploration of the open arms is indicative of an anxiolytic effect.

-

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Procedure:

-

A microdialysis probe is surgically implanted into the striatum of the animal.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Specific HPLC-ECD parameters for dopamine analysis in rat striatal microdialysate often include a C18 reversed-phase column and a mobile phase consisting of a phosphate or acetate buffer with an ion-pairing agent and an organic modifier like methanol or acetonitrile. The electrochemical detector is typically set at an oxidizing potential sufficient to detect dopamine.[8][12][13][14]

-

Ussing Chamber for Intestinal Chloride Secretion

This in vitro technique is used to measure ion transport across epithelial tissues.

-

Procedure:

-

A section of the rat colonic epithelium is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.

-

Both sides are bathed with an oxygenated Ringer solution.

-

The transepithelial voltage is clamped to zero, and the short-circuit current (Isc), which reflects net ion transport, is measured.

-

This compound is added to the serosal side, and the change in Isc is recorded as a measure of stimulated chloride secretion.

-

Conclusion

This compound is a natural compound with a complex pharmacological profile. Its sedative effects, mediated through the dopaminergic system, are well-documented. However, its anxiolytic potential remains controversial and appears to be influenced by the route of administration. The compound's ability to stimulate colonic chloride secretion provides a scientific basis for the traditional use of Senna siamea as a laxative. The significant concern of hepatotoxicity, likely mediated by oxidative stress, is a major hurdle for its therapeutic development. Further research is warranted to fully elucidate the downstream signaling pathways of its various actions and to comprehensively assess its safety profile, including its potential for genotoxicity and drug-drug interactions. This detailed technical guide provides a foundation for researchers and drug development professionals to understand the multifaceted pharmacology of this compound and to guide future investigations into its potential therapeutic applications and risks.

References

- 1. CNS inhibitory effects of this compound, a constituent of Cassia siamia Lamk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a potential anxiolytic extracted from Cassia siamea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmatonline.com [jmatonline.com]

- 4. Behavioral effects of acute and chronic oral administration of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Is this compound anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound extracted from Cassia siamea stimulates chloride secretion in rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. besjournal.com [besjournal.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

Investigating the Bioactive Constituents of Senna siamea: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the bioactive constituents of Senna siamea, a plant with a rich history in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction

Senna siamea (Lam.) H.S.Irwin & Barneby, a member of the Fabaceae family, is a versatile tree native to Southeast Asia and widely distributed in the tropics. Various parts of the plant, including the leaves, bark, flowers, and roots, have been traditionally used to treat a range of ailments, including malaria, diabetes, inflammation, and microbial infections.[1] Modern scientific research has begun to validate these traditional uses, identifying a plethora of bioactive compounds responsible for the plant's pharmacological properties. This guide synthesizes the current knowledge on these constituents, focusing on their quantitative analysis, isolation, and mechanisms of action.

Quantitative Data on Bioactive Constituents and Activities

The following tables summarize the quantitative data available for the bioactive constituents and biological activities of various Senna siamea extracts and isolated compounds.

Table 1: Quantitative Analysis of Phytochemicals in Senna siamea

| Constituent | Plant Part | Extraction Solvent/Method | Concentration/Yield | Reference |

| Saponins | Leaves | Aqueous | 9.90% | [1] |

| Alkaloids | Leaves | Aqueous | 6.47% | [1] |

| Glycosides | Leaves | Methanol | 2.81% | [1] |

| Terpenoids | Leaves | Hexane | 2.40% | [1] |

| Total Phenolics | Leaves | Aqueous | 13.25 ± 0.03 mg GAE/g | [2] |

| Total Flavonoids | Leaves | Aqueous | 3.99 ± 0.01 mg QE/g | [2] |

| Barakol | Young Leaves | 15% Ethanol | 1.67% (dry weight) | [3] |

| This compound | Mature Leaves | 15% Ethanol | 0.78% (dry weight) | [3] |

| This compound | Young Flowers | 15% Ethanol | 1.43% (dry weight) | [3] |

| Chrysophanol | Roots | Dichloromethane:Methanol (1:1) | Not specified | [4] |

| Emodin | Wood | Not specified | Not specified | [5] |

| Resveratrol | Wood | Not specified | Not specified | [5] |

| Piceatannol | Wood | Not specified | Not specified | [5] |

| Dihydropiceatannol | Wood | Not specified | Not specified | [5] |

Table 2: Bioactivity of Senna siamea Extracts and Isolated Compounds

| Bioactivity | Extract/Compound | Assay | IC50 / Result | Reference |

| Antioxidant | Aqueous Leaf Extract | DPPH Radical Scavenging | 206.01 µg/mL | [2] |

| Antioxidant | Aqueous Leaf Extract | Nitric Oxide (NO) Radical Scavenging | 347.66 µg/mL | [2] |

| Antioxidant | Aqueous Leaf Extract | Ferric Reducing Antioxidant Power (FRAP) | 145.01 µg/mL | [2] |

| Antioxidant | Aqueous Leaf Extract | Thiobarbituric Acid Reactive Substances (TBARS) | 394.92 µg/mL | [2] |

| Antidiabetic | Ethanolic Heartwood Extract | α-Glucosidase Inhibition | 54.4 µg/mL | [6][7] |

| Antidiabetic | Chrysophanol | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Not specified | [5] |

| Antidiabetic | Emodin | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Not specified | [5] |

| Antidiabetic | Resveratrol | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | Not specified | [5] |

| Antibacterial | Dichloromethane:Methanol (1:1) Root Extract | Disc Diffusion vs. E. coli | 18.00 ± 0.00 mm zone of inhibition at 50 mg/mL | [4] |

| Antibacterial | Dichloromethane:Methanol (1:1) Root Extract | Disc Diffusion vs. S. aureus | 17.17 ± 0.24 mm zone of inhibition at 50 mg/mL | [4] |

| Antibacterial | Chrysophanol | Disc Diffusion vs. E. coli | 16.33 ± 0.24 mm zone of inhibition at 2 mg/mL | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and further investigation of the bioactive constituents of Senna siamea.

Protocol 1: Extraction of this compound from Fresh Young Leaves

This protocol is adapted from the method described for the quantitative analysis of this compound.[3]

-

Boiling and Acid Hydrolysis: Boil fresh young leaves of Senna siamea with 0.5% sulfuric acid.

-

Solvent Extraction: Perform a chloroform extraction on the resulting solution.

-

Purification: Further purify the chloroform extract.

-

Recrystallization: Recrystallize the purified extract from absolute ethanol to obtain pure this compound.

Protocol 2: General Procedure for Column Chromatography Isolation of Bioactive Compounds

This protocol provides a general workflow for the isolation of compounds from Senna siamea extracts, as described in studies on leaf extracts.[8][9]

-

Preparation of Crude Extract: Prepare a methanolic extract of the desired plant part (e.g., leaves) and defat it using n-hexane.

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the defatted crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient is ethyl acetate and n-butanol, starting with 100% ethyl acetate and gradually increasing the proportion of n-butanol.

-

Fraction Collection: Collect the eluate in fractions.

-

TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.

-

Further Purification: Subject the pooled fractions to further column chromatography using a different solvent system (e.g., Toluene and n-butanol) to isolate pure compounds.[9]

Protocol 3: Quantification of Total Flavonoids

This colorimetric assay is a standard method for determining the total flavonoid content in plant extracts.

-

Sample Preparation: Mix 1 mL of the plant extract with 4 mL of distilled water in a 10 mL flask.

-

Reaction Initiation: Add 0.30 mL of 5% sodium nitrite to the flask. After 5 minutes, add 0.30 mL of 10% aluminum chloride.

-

Color Development: After another 6 minutes, add 2 mL of 1 M sodium hydroxide.

-

Volume Adjustment: Make up the total volume to 10 mL with distilled water.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm against a blank.

-

Quantification: Calculate the total flavonoid content by comparing the absorbance to a standard curve prepared with quercetin.

Protocol 4: HPLC Method for the Quantification of Anthraquinones (Adapted from Senna alata)

This reversed-phase HPLC method can be adapted for the simultaneous determination of anthraquinones like rhein, aloe-emodin, emodin, and chrysophanol in Senna siamea extracts.[10][11]

-

Column: TSK-gel ODS-80Tm (5 µm, 4.6 x 150 mm) or equivalent C18 column.

-

Mobile Phase: Isocratic mixture of methanol and 2% aqueous acetic acid (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Temperature: 25°C.

-

Standard Preparation: Prepare standard solutions of rhein, aloe-emodin, emodin, and chrysophanol in methanol at various concentrations to generate a calibration curve.

-

Sample Preparation: Reflux the powdered plant material with a suitable solvent (e.g., a mixture of methanol, hydrochloric acid, and ferric chloride can enhance extraction) for 1 hour.[11] Filter the extract, concentrate it under reduced pressure, and reconstitute it in methanol before injection.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Senna siamea's bioactive constituents.

References

- 1. Ethanol Extract of Leaves of Cassia siamea Lam Protects against Diabetes-Induced Insulin Resistance, Hepatic, and Endothelial Dysfunctions in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutritional, phytochemical, and antimicrobial properties of Senna siamea leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of this compound content in Senna siamea leaves and flowers by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-insulin resistance effect of constituents from Senna siamea on zebrafish model, its molecular docking, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidiabetic Potential of Senna siamea: α-Glucosidase Inhibition, Postprandial Blood Glucose Reduction, Toxicity Evaluation, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Barakol: A Technical Whitepaper on its Role as a Dopamine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Barakol's function as a dopamine receptor agonist. This compound, a principal bioactive compound isolated from Senna siamea, has demonstrated notable effects on the central nervous system, particularly involving the dopaminergic system. This whitepaper synthesizes available data on its mechanism of action, supported by experimental evidence. While precise quantitative binding and efficacy data remain to be fully elucidated in publicly accessible literature, existing studies strongly indicate that this compound functions as a dopamine D2 receptor agonist, primarily through the inhibition of dopamine release. This guide presents the current understanding of this compound's neuropharmacological profile, details relevant experimental methodologies, and provides visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a tetracyclic compound that has been traditionally utilized in folk medicine for its anxiolytic and sedative properties.[1] Scientific investigation has increasingly focused on its neuropharmacological effects, with a significant body of evidence pointing towards its interaction with the dopaminergic system.[1][2] Understanding the nuances of this interaction is critical for evaluating its therapeutic potential and for the development of novel therapeutics targeting dopamine receptors. This document serves as a technical guide for researchers and professionals in drug development, consolidating the current knowledge of this compound's role as a dopamine receptor agonist.

Quantitative Data Summary

Direct quantitative data on the binding affinity (Ki, IC50) and functional efficacy (EC50, Emax) of this compound at dopamine receptors are not extensively available in the current body of scientific literature. However, semi-quantitative data from in vitro studies provide insight into the concentration-dependent effects of this compound on dopamine release.

| Parameter | Compound | Concentration/Dosage | Effect | Reference |

| In Vitro Dopamine Release | This compound | 1, 10, 100 µM | Reduced K+-stimulated endogenous dopamine release from rat striatal slices.[1][3] | Thongsaard et al., 1997 |

| D2 Receptor Antagonism | Eticlopride | Not Specified | Antagonized the inhibitory effect of 10 µM this compound on K+-stimulated dopamine release.[1][3] | Thongsaard et al., 1997 |

| In Vivo Dopamine Release | This compound | 100 mg/kg (i.p.) | Decreased the maximal dopamine release and dopamine turnover induced by methamphetamine in mice.[2] | Sukma et al., 2002 |

| Dopamine Uptake | This compound | 0.1 nM - 10 µM | No effect on [3H]dopamine uptake.[1][3] | Thongsaard et al., 1997 |

| Dopamine Uptake (High Conc.) | This compound | 100 µM | Inhibition of [3H]dopamine uptake was observed.[1][3] | Thongsaard et al., 1997 |

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the study of this compound's effect on the dopaminergic system.

In Vitro Dopamine Release Assay from Rat Striatal Slices

This protocol is designed to measure the effect of this compound on the release of endogenous dopamine from isolated rat brain tissue.

3.1.1. Materials and Reagents:

-

Male Wistar rats (200-250g)

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2

-

This compound solutions (1, 10, 100 µM in Krebs-Henseleit buffer)

-

High potassium (K+) Krebs-Henseleit buffer (e.g., 20 mM KCl, with adjusted NaCl to maintain osmolarity)

-

Dopamine D2 receptor antagonist (e.g., eticlopride)

-

Peristaltic pump and superfusion chambers

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

3.1.2. Procedure:

-

Tissue Preparation: Euthanize rats and rapidly dissect the striata on ice. Prepare coronal slices (e.g., 300 µm thickness) using a vibratome.

-

Pre-incubation: Transfer slices to oxygenated Krebs-Henseleit buffer at 37°C and allow them to equilibrate for at least 60 minutes.

-

Superfusion: Place individual slices in superfusion chambers and perfuse with oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 1 mL/min).

-

Basal Release: Collect baseline perfusate samples at regular intervals (e.g., every 5 minutes) to establish the basal rate of dopamine release.

-

Stimulation: Induce dopamine release by switching to a high K+ buffer for a defined period (e.g., 5 minutes).

-

Drug Application: Introduce this compound at the desired concentrations into the perfusion buffer and repeat the K+ stimulation.

-

Antagonist Study: To confirm D2 receptor involvement, co-perfuse this compound with a D2 antagonist like eticlopride and observe any reversal of this compound's effect on K+-stimulated dopamine release.

-

Sample Analysis: Analyze the collected perfusate samples for dopamine content using HPLC with electrochemical detection.

In Vivo Microdialysis for Dopamine Measurement

This protocol allows for the in vivo monitoring of extracellular dopamine levels in the striatum of freely moving animals following the administration of this compound.

3.2.1. Materials and Reagents:

-

Male mice or rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for injection (e.g., 25-100 mg/kg, i.p.)

-

Methamphetamine solution for injection (e.g., 1 mg/kg, i.p.)

-

Automated fraction collector

-

HPLC system with electrochemical detection

3.2.2. Procedure:

-

Surgical Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum.

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

This compound Administration: Administer this compound (i.p.) and continue collecting dialysate samples to monitor its effect on basal dopamine levels.

-

Stimulated Release: To assess this compound's effect on stimulated dopamine release, administer a psychostimulant like methamphetamine and continue collecting samples.[2]

-

Sample Analysis: Quantify the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

Visualization of Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

Caption: this compound acts as an agonist at presynaptic D2 autoreceptors, inhibiting dopamine release.

Experimental Workflow for In Vitro Dopamine Release Assay

Caption: A streamlined workflow for assessing this compound's effect on dopamine release in vitro.

Logical Framework of this compound's Dopamine Agonist Activity

Caption: The logical connections supporting this compound's role as a D2 receptor agonist.

Conclusion

The available evidence strongly supports the classification of this compound as a dopamine D2 receptor agonist. Its primary mechanism of action appears to be the inhibition of presynaptic dopamine release, an effect that is consistent with the activation of D2 autoreceptors. While the lack of comprehensive quantitative binding and functional efficacy data is a current limitation, the existing in vitro and in vivo studies provide a solid foundation for its neuropharmacological profile. Further research to determine specific binding affinities and functional potencies is warranted to fully characterize its therapeutic potential and to guide future drug development efforts. The experimental protocols and conceptual frameworks presented in this whitepaper offer a guide for researchers to build upon this foundational knowledge.

References

Unveiling the In Vitro Antioxidant Potential of Barakol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of Barakol, a prominent bioactive compound isolated from Senna siamea (Lam.) Irwin and Barneby. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in mitigating oxidative stress.

Executive Summary

This compound has demonstrated significant antioxidant capabilities in various in vitro models. This guide synthesizes the available quantitative data on its free radical scavenging and lipid peroxidation inhibitory activities. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this document elucidates the known signaling pathways associated with this compound's cellular effects, including its role in reactive oxygen species (ROS) modulation and apoptosis. While the Keap1-Nrf2 signaling cascade is a critical pathway in cellular antioxidant defense, direct evidence of its activation by this compound is not yet established in the current body of scientific literature.

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified in several key in vitro assays. The following tables summarize the available data, offering a comparative overview of its potency.

Table 1: Radical Scavenging Activity of this compound

| Assay Type | Radical Scavenged | Key Findings | Reference(s) |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | EC50: 9.18 µg/mL (more potent than BHT) EC50: 39.62 µM | [1] |

| Superoxide Radical Scavenging | Superoxide Anion (O₂⁻) | 72.72% inhibition at 100 µM 96.87% inhibition at 200 µM | [2] |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 14.29% inhibition at 100 µM 35.06% inhibition at 200 µM 79.46% inhibition at 400 µM | [2] |

Table 2: Inhibition of Lipid Peroxidation by this compound

| Assay Type | Method | Key Findings | Reference(s) |

| Lipid Peroxidation Inhibition | MDA formation in brain homogenates | Potent inhibition of MDA formation by 95% at 100 µM | [2] |

Note: While ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays are common methods for assessing antioxidant capacity, specific quantitative data for pure this compound in these assays were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

-

Reaction Mixture: A defined volume of the this compound sample, dissolved in a suitable solvent at various concentrations, is mixed with a fixed volume of the DPPH working solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50/EC50 Determination: The IC50 or EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Workflow for DPPH Radical Scavenging Assay.

Superoxide Radical Scavenging Assay

This assay evaluates the scavenging of superoxide radicals, which can be generated in vitro by systems such as the phenazine methosulfate-NADH system.

Protocol:

-

Reaction Mixture: The reaction mixture typically contains this compound at various concentrations, NADH, and a superoxide-generating agent like phenazine methosulfate in a suitable buffer.

-

Radical Detection: A detector molecule, such as nitroblue tetrazolium (NBT), is included, which is reduced by superoxide radicals to a colored formazan product.

-

Incubation: The mixture is incubated at a specific temperature for a set time.

-

Absorbance Measurement: The formation of the colored product is measured spectrophotometrically at its maximum absorbance wavelength.

-

Calculation: The percentage of superoxide radical scavenging is determined by comparing the absorbance of the sample-containing reaction to a control reaction without the sample.

Hydroxyl Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge highly reactive hydroxyl radicals, often generated via the Fenton reaction (Fe²⁺ + H₂O₂).

Protocol:

-

Reaction Mixture: The reaction mixture includes a source of Fe²⁺, hydrogen peroxide (H₂O₂), a detector molecule (e.g., deoxyribose, which degrades upon reaction with hydroxyl radicals), and this compound at different concentrations in a suitable buffer.

-

Incubation: The mixture is incubated to allow the generation of hydroxyl radicals and their reaction with the detector molecule.

-

Color Development: After incubation, a reagent such as thiobarbituric acid (TBA) is added, which reacts with the degradation products of the detector molecule to form a colored adduct.

-

Absorbance Measurement: The absorbance of the colored solution is measured at its maximum absorbance wavelength.

-

Calculation: The scavenging activity is calculated by comparing the absorbance of the sample-containing reactions to that of a control.

Lipid Peroxidation Assay

This assay measures the ability of an antioxidant to inhibit the oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a biological sample, such as brain homogenate, and measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Protocol:

-

Sample Preparation: A tissue homogenate (e.g., rat brain) is prepared in a suitable buffer.

-

Induction of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as FeSO₄, to the homogenate in the presence or absence of this compound at various concentrations.

-

Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a specific duration.

-

MDA Measurement: The amount of MDA produced is quantified using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with TBA under acidic conditions at high temperature to form a colored MDA-TBA adduct.

-

Absorbance Measurement: The absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically around 532 nm).

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the this compound-treated samples to the control.

Signaling Pathways and Mechanisms of Action

This compound's antioxidant effects are intertwined with its influence on cellular signaling pathways, particularly those related to oxidative stress and apoptosis.

Modulation of Intracellular Reactive Oxygen Species (ROS) and Apoptosis

Studies have shown that this compound can modulate intracellular ROS levels. At certain concentrations, it can induce apoptosis in cancer cell lines, a process linked to the generation of ROS.[3] This pro-oxidant effect at higher concentrations in cancer cells is a known characteristic of some antioxidant compounds. The apoptotic mechanism involves the regulation of the Bax/Bcl-2 protein ratio and the activation of caspase-9.[3]

This compound-induced apoptotic signaling pathway.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

While many natural polyphenolic compounds are known to activate the Nrf2 pathway, to date, there is no direct scientific evidence from the reviewed literature demonstrating that this compound activates the Keap1-Nrf2 signaling pathway. Further research is warranted to investigate this potential mechanism of action for this compound.

General Keap1-Nrf2 antioxidant pathway.

Conclusion and Future Directions

The in vitro evidence strongly supports the antioxidant potential of this compound, demonstrated through its effective scavenging of various free radicals and inhibition of lipid peroxidation. The compound's ability to modulate cellular redox status and induce apoptosis in cancer cells highlights its potential as a lead compound for further investigation.

Future research should focus on:

-

Quantifying the antioxidant activity of pure this compound using ABTS and FRAP assays to provide a more comprehensive antioxidant profile.

-

Investigating the direct interaction of this compound with the Keap1-Nrf2 signaling pathway to elucidate its potential role in upregulating endogenous antioxidant defenses.

-

Conducting further cell-based assays, such as the Cellular Antioxidant Activity (CAA) assay, to assess its bioavailability and efficacy in a more biologically relevant context.

This technical guide provides a solid foundation for researchers to build upon in exploring the full therapeutic potential of this compound.

References

- 1. 2,5-Dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol | 24506-68-1 | Benchchem [benchchem.com]

- 2. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 3. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anxiolytic and Sedative Effects of Barakol in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Barakol, a major bioactive constituent of Cassia siamea, focusing on its anxiolytic and sedative properties. The information is compiled from various preclinical studies to offer a detailed understanding of its pharmacological effects, experimental methodologies, and proposed mechanisms of action.

Introduction

This compound is a compound extracted from the leaves and flowers of Cassia siamea, a plant traditionally used in Southeast Asia for treating conditions like insomnia and hypertension. Preclinical studies have investigated this compound for its potential central nervous system effects, particularly its anxiolytic and sedative activities. However, the findings regarding its anxiolytic properties have been inconsistent, with the route of administration appearing to be a significant factor[1][2][3][4]. In contrast, its sedative effects are more consistently reported across different studies[1][2][4][5]. This guide aims to consolidate the available preclinical data to provide a clear and structured resource for the scientific community.

Anxiolytic Effects of this compound

The anxiolytic potential of this compound has been a subject of debate, with conflicting results emerging from various preclinical trials.

2.1. Experimental Protocols for Anxiolytic Assessment

The primary behavioral model used to assess the anxiolytic effects of this compound is the Elevated Plus-Maze (EPM) . This test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: The maze is shaped like a plus sign, with two open arms and two enclosed arms, elevated from the floor.

-

Procedure: Animals (typically rats or mice) are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes)[2]. The number of entries and the time spent in the open and enclosed arms are recorded. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

-

Subjects: Male Wistar or Sprague-Dawley rats are commonly used[2][3].

-

Drug Administration: this compound has been administered via intraperitoneal (i.p.) injection or oral (p.o.) gavage at various doses, typically ranging from 10 to 100 mg/kg[1][2][6]. Diazepam is often used as a positive control.

Another model mentioned in the literature is the Shock-Probe Burying Test , which assesses anxiety-related defensive behaviors in rats[3].

2.2. Quantitative Data on Anxiolytic Effects

The anxiolytic effects of this compound appear to be highly dependent on the route of administration.

| Animal Model | Compound | Dose (mg/kg) | Route | Key Findings | Reference |

| Male Wistar Rats | This compound | 10, 30, 100 | p.o. | No significant change in open arm time/entries. | [2] |

| Male Wistar Rats | Diazepam | 5 | p.o. | Significantly increased open arm time/entries. | [2] |

| Rats | This compound | 10 | i.p. | Significantly increased open arm time/entries, similar to diazepam. | [6] |

| Rats | This compound | 25, 50 | i.p. | Increased percentage of open arm entries and time. | [6] |

| Rats | This compound | 0-20 | i.p. | No evidence of anxiolytic effects in the EPM or shock-probe burying test. | [3] |

2.3. Summary of Anxiolytic Findings

Acute intraperitoneal administration of this compound has shown anxiolytic effects in some studies, comparable to diazepam[6]. However, these findings have not been consistently replicated[3]. Critically, when administered orally, this compound did not exhibit anxiolytic properties in the elevated plus-maze test[1][2]. This suggests that the route of administration and potentially the resulting bioavailability and metabolism of this compound are crucial determinants of its anxiolytic activity.

Sedative Effects of this compound

In contrast to its anxiolytic profile, the sedative effects of this compound are more robustly supported by preclinical evidence.

3.1. Experimental Protocols for Sedative Assessment

Several behavioral tests are employed to evaluate the sedative properties of this compound.

-

Holeboard Test: This apparatus is used to measure directed exploratory behavior. A decrease in head-dipping behavior is interpreted as a sedative effect. The test is typically conducted for about 10 minutes[2].

-

Spontaneous Locomotor Activity: The general activity of the animals is monitored in an open field arena. A reduction in movement is indicative of sedation[5].

-

Thiopental-Induced Sleeping Time: this compound is administered prior to a sleep-inducing dose of thiopental. A prolongation of the sleeping duration is considered a sedative effect[4][5].

3.2. Quantitative Data on Sedative Effects

| Animal Model | Compound | Dose (mg/kg) | Route | Key Findings | Reference |

| Male Wistar Rats | This compound (Chronic) | 10, 30, 100 | p.o. | Significantly decreased the number and duration of head-dips in the holeboard test. | [2] |

| Rodents | This compound | Not specified | i.p. | Reduced spontaneous locomotor activity. | [5] |

| Rodents | This compound | Not specified | i.p. | Increased the number of sleeping animals and prolonged thiopental-induced sleeping time. | [5] |

| Mice | This compound | 100 | i.p. | Prolonged thiopental-induced sleeping time. | [1] |

3.3. Summary of Sedative Findings

Both acute and chronic administration of this compound have been shown to induce sedative effects. Chronic oral administration led to a reduction in exploratory behavior in the holeboard test[1][2]. Intraperitoneal administration reduced spontaneous locomotor activity and potentiated hypnotic drugs like thiopental[4][5]. These consistent findings across different models strongly suggest that this compound possesses sedative properties.

Proposed Mechanism of Action

The mechanism underlying this compound's sedative and potential anxiolytic effects does not appear to involve the classical GABAergic pathways targeted by benzodiazepines[4][5].

-

Dopaminergic System: Evidence suggests that this compound interacts with the dopaminergic system. It has been shown to suppress methamphetamine-induced hyper-locomotor activity and decrease dopamine release[5]. In vitro studies have indicated that this compound may act as a dopamine agonist, inhibiting endogenous dopamine release without affecting its uptake[7]. This inhibitory effect on dopamine release could contribute to its sedative properties[5].

-

Serotonergic System: Some studies have suggested a possible interaction with the serotonergic system, as this compound has been shown to suppress 5-hydroxytryptophan-induced head shakes[1]. However, its role in the anxiolytic or sedative effects via this pathway is not well-established[8].

4.1. Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's action on dopamine release.

4.2. Experimental Workflow Diagram

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical evidence suggests that this compound has reliable sedative properties, as demonstrated by its effects on exploratory behavior, locomotor activity, and potentiation of hypnotics. Its anxiolytic effects are less certain and appear to be highly dependent on the route of administration, with intraperitoneal but not oral administration showing potential efficacy in some studies. The primary mechanism of action for its sedative effects is likely mediated through the inhibition of the dopaminergic system, rather than interaction with GABA receptors. Further research is warranted to clarify the discrepancies in its anxiolytic profile and to fully elucidate its mechanism of action, which could inform its potential therapeutic applications.

References

- 1. jmatonline.com [jmatonline.com]

- 2. Behavioral effects of acute and chronic oral administration of this compound in rats [pubmed.ncbi.nlm.nih.gov]

- 3. Is this compound anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CNS inhibitory effects of this compound, a constituent of Cassia siamia Lamk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a potential anxiolytic extracted from Cassia siamea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a natural anxiolytic, inhibits striatal dopamine release but off uptake in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ejournals.swu.ac.th [ejournals.swu.ac.th]

Hypotensive Effects of Barakol in Animal Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barakol, a key bioactive constituent isolated from the leaves of Cassia siamea, has demonstrated notable hypotensive properties in various animal models. This technical guide provides a comprehensive overview of the preclinical research on this compound's effects on blood pressure, detailing the experimental methodologies, summarizing the quantitative findings, and elucidating the proposed mechanisms of action. This document is intended to serve as a resource for researchers in pharmacology and drug development investigating novel antihypertensive agents.

Data Presentation: Summary of Quantitative Findings

While specific mean arterial pressure (MAP) values with standard deviations are not consistently reported in the available literature, the hypotensive effects of this compound have been qualitatively and semi-quantitatively described. The following tables summarize the key findings from acute and chronic animal studies.

Table 1: Acute Hypotensive Effects of Intravenous this compound in Spontaneously Hypertensive Rats (SHR)

| Parameter | Dosage Range (mg/kg, IV) | Maximum Effect Dose (mg/kg, IV) | Observed Effect | Animal Model |

| Blood Pressure | 0.1 - 20 | 5 | Dose-dependent decrease in systolic and diastolic blood pressure[1][2] | Anesthetized Spontaneously Hypertensive Rats (SHR)[1][2] |

Table 2: Chronic Hypotensive Effects of Oral this compound in Spontaneously Hypertensive Rats (SHR)

| Parameter | Dosage (mg/kg/day, oral) | Duration | Observed Effect | Animal Model |

| Mean Arterial Pressure | 15 | 8 weeks | Significant lowering of mean arterial blood pressure[1][2] | Spontaneously Hypertensive Rats (SHR)[1][2] |

| Heart Rate | 15 | 8 weeks | No significant alteration[1][2] | Spontaneously Hypertensive Rats (SHR)[1][2] |

| Plasma Nitrite/Nitrate | 15 | 8 weeks | No significant alteration[1][2] | Spontaneously Hypertensive Rats (SHR)[1][2] |

Experimental Protocols

In Vivo Studies: Blood Pressure Measurement in Hypertensive Rats

1. Animal Models:

-

Hypertensive Model: Spontaneously Hypertensive Rats (SHR) are the most commonly used model to investigate the hypotensive effects of this compound[1][2].

-

Normotensive Control: Age-matched Wistar-Kyoto (WKY) rats serve as the normotensive control group to compare the effects of this compound[1][2].

2. Acute Intravenous Administration Protocol:

-

Anesthesia: While the specific anesthetic is not always mentioned, a common anesthetic cocktail for such studies in rats is a combination of ketamine and xylazine administered intraperitoneally.

-

Surgical Preparation: The jugular vein is cannulated for intravenous infusion of this compound, and the carotid artery is cannulated for direct and continuous monitoring of arterial blood pressure.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered as a bolus injection or a continuous infusion at varying doses (0.1-20 mg/kg)[1][2].

-

Blood Pressure Monitoring: Arterial blood pressure is continuously recorded via the carotid cannula connected to a pressure transducer and a data acquisition system. Systolic, diastolic, and mean arterial pressures are monitored before, during, and after this compound administration.

3. Chronic Oral Administration Protocol:

-

Drug Administration: this compound is administered daily via oral gavage at a dose of 15 mg/kg for a period of 8 weeks[1][2]. A control group receives the vehicle alone.

-

Blood Pressure Monitoring: Systolic blood pressure is measured at regular intervals (e.g., every 2 weeks) throughout the 8-week study period using a non-invasive tail-cuff method[1][2]. This method involves placing a cuff on the rat's tail and inflating it to occlude blood flow, then gradually deflating it while a sensor detects the return of blood flow.

Ex Vivo Studies: Aortic Ring Vasorelaxation

1. Tissue Preparation:

-

The thoracic aorta is carefully excised from the rats and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adhering connective and adipose tissues and cut into rings of approximately 2-3 mm in length.

-

In some rings, the endothelium is mechanically removed by gently rubbing the intimal surface.

2. Experimental Setup:

-

Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

The rings are connected to isometric force transducers to record changes in tension.

3. Vasorelaxation Protocol:

-

The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or a high concentration of potassium chloride (KCl).

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its vasorelaxant effect.

-

The integrity of the endothelium is confirmed by the relaxation response to acetylcholine in phenylephrine-pre-contracted rings. The absence of this relaxation confirms successful endothelium removal.

-

To investigate the involvement of specific pathways, rings are incubated with various inhibitors (e.g., L-NAME for nitric oxide synthase, glibenclamide for ATP-sensitive potassium channels) before the addition of this compound.

Mandatory Visualizations

Caption: Experimental workflow for in vivo and ex vivo studies of this compound.

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Mechanism of Action

The precise molecular mechanisms underlying the hypotensive effects of this compound are not fully elucidated; however, research suggests a multi-faceted mode of action primarily centered on vasorelaxation.

1. Endothelium-Dependent and -Independent Effects: this compound appears to exert its effects through both endothelium-dependent and -independent pathways. In chronic studies, supplementation with this compound was found to restore impaired endothelium-dependent relaxation in the aortic rings of SHR[1]. This suggests a protective or restorative effect on endothelial function.

2. Role of Nitric Oxide (NO) and cGMP: The involvement of the nitric oxide (NO) pathway is complex. While chronic treatment with this compound did not alter plasma nitrite and nitrate concentrations, suggesting the long-term hypotensive effect may be independent of systemic NO levels, acute administration of this compound is proposed to promote NO release. The proposed signaling cascade involves the diffusion of NO from endothelial cells to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), ultimately resulting in vasorelaxation.

3. Modulation of Ion Channels: this compound is also thought to influence ion channel activity in vascular smooth muscle cells. It may inhibit L-type calcium channels, thereby reducing the influx of extracellular calcium, a critical step in smooth muscle contraction. Additionally, this compound might activate potassium channels, leading to hyperpolarization of the cell membrane. This hyperpolarization would also contribute to the closure of voltage-gated calcium channels, further promoting vasorelaxation.

4. Antagonism of Vasoconstrictors: Studies have indicated that this compound can act as a serotonergic receptor antagonist. By blocking the effects of vasoconstrictors like serotonin, this compound can directly contribute to a reduction in vascular tone and blood pressure.

Conclusion

This compound demonstrates significant hypotensive activity in animal models of hypertension. Its mechanism of action is likely multifactorial, involving the preservation of endothelial function, modulation of the NO-cGMP pathway, inhibition of calcium influx, and potential activation of potassium channels in vascular smooth muscle, as well as antagonism of vasoconstrictor receptors. Further research is warranted to fully delineate the specific molecular targets and signaling pathways involved in this compound's vasodilatory and blood pressure-lowering effects. These investigations will be crucial for evaluating its potential as a novel therapeutic agent for the management of hypertension.

References

Neuroprotective Potential of Barakol in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barakol, a prominent bioactive compound isolated from the leaves and flowers of Cassia siamea, has garnered scientific interest for its diverse pharmacological activities. Traditionally used for its sedative and anxiolytic properties, emerging research now points towards its potential as a neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective potential, focusing on its antioxidant and apoptosis-modulating effects. We delve into the experimental evidence from both in vitro and in vivo studies, detail the methodologies of key experiments, and present the quantitative data in a structured format. Furthermore, this guide illustrates the known signaling pathway of this compound-induced apoptosis and outlines potential future directions for research in the context of neurodegenerative diseases.

Introduction

Neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, represent a significant and growing global health challenge. The pathological hallmarks of these diseases often involve oxidative stress, neuroinflammation, and neuronal apoptosis. Consequently, therapeutic strategies are increasingly focused on identifying compounds with neuroprotective capabilities that can mitigate these detrimental processes.